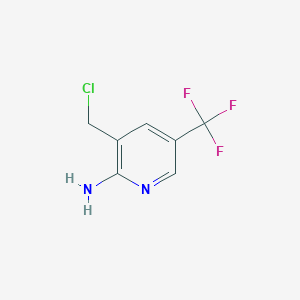
2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H4ClF3N2 and a molecular weight of 196.56 g/mol . This compound is characterized by the presence of an amino group, a chloromethyl group, and a trifluoromethyl group attached to a pyridine ring. It is a white to off-white crystalline powder that is used in various chemical and industrial applications .
Méthodes De Préparation
The synthesis of 2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine can be achieved through several methods. One common method involves the reaction of 2-cyano-3-chloro-5-trifluoromethylpyridine with hydrogen in the presence of a Raney nickel catalyst in an acetic acid solvent . This reaction is carried out under low pressure and at a specific temperature to yield the desired product. The process is advantageous due to its mild reaction conditions, high separation yield, and high product purity, making it suitable for industrial-scale production .
Analyse Des Réactions Chimiques
2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including substitution, reduction, and oxidation reactions. For instance, it can react with palladium catalysts and potassium acetate in the presence of CH3BF3K to form different substituted pyridine derivatives . The compound’s trifluoromethyl group makes it particularly reactive in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions . Major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Applications De Recherche Scientifique
2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine has several applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . The compound’s unique chemical properties, such as its ability to form stable complexes with metals, make it useful in the development of new materials and catalysts . Additionally, it is employed in the study of fluorinated organic compounds, which are important in medicinal chemistry due to their enhanced biological activity and stability . The compound’s derivatives are also investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs) .
Mécanisme D'action
The mechanism of action of 2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine involves its interaction with various molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes . This property is particularly useful in drug design, as it can improve the bioavailability and efficacy of pharmaceutical agents. The compound can also act as a ligand, forming complexes with metal ions that can catalyze various biochemical reactions . These interactions are crucial in the development of new drugs and therapeutic agents.
Comparaison Avec Des Composés Similaires
2-Amino-3-chloromethyl-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as 2-amino-5-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine . These compounds share the trifluoromethyl group, which imparts similar chemical properties, such as increased stability and reactivity in nucleophilic substitution reactions . the presence of different substituents, such as the amino or chloro groups, can significantly affect their reactivity and applications. For example, 2-amino-5-(trifluoromethyl)pyridine is used in the synthesis of organic electronic materials, while 2-chloro-5-(trifluoromethyl)pyridine is a key intermediate in the production of agrochemicals .
Propriétés
IUPAC Name |
3-(chloromethyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-2-4-1-5(7(9,10)11)3-13-6(4)12/h1,3H,2H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACNMXIYBURRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




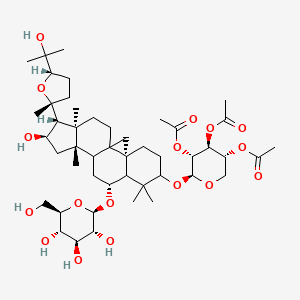
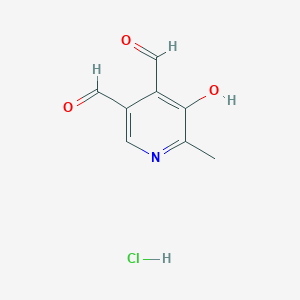

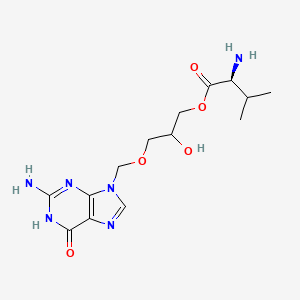
![5-Bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1449847.png)
![6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid](/img/structure/B1449848.png)
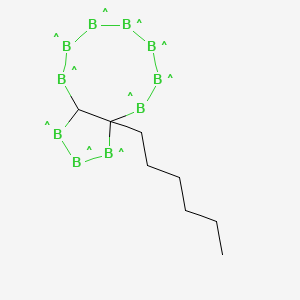
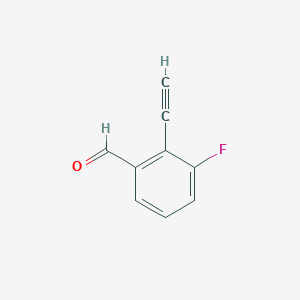


![6-Iodo-2-oxaspiro[3.3]heptane](/img/structure/B1449856.png)
![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449858.png)
